3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
Description
3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C28H29NO5/c1-19(2)20-12-14-21(15-13-20)24(30)18-28(32)22-8-4-5-9-23(22)29(27(28)31)16-17-34-26-11-7-6-10-25(26)33-3/h4-15,19,32H,16-18H2,1-3H3 |
InChI Key |
GJKXBAXWNMONNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, inhibiting or activating their function. The indole nucleus plays a crucial role in its biological activity, allowing it to interact with multiple receptors and exert its effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
